CID 71395603
Description
CID 71395603 (PubChem Compound ID: 71395603) is a chemical compound whose structural and functional characteristics are under investigation in pharmacological and synthetic chemistry research. For instance, mass spectrometry techniques, such as collision-induced dissociation (CID), have been applied to elucidate structural features of similar compounds (e.g., ginsenosides in ). Such methods likely apply to this compound for fragmentation pattern analysis and molecular weight determination .
Properties
CAS No. |
61465-92-7 |
|---|---|
Molecular Formula |
C27H50O5Si2 |
Molecular Weight |
510.9 g/mol |
InChI |
InChI=1S/C27H50O5Si2/c1-6-11-20-28-27(29-21-12-7-2)33-25-18-16-17-19-26(25)34(30-22-13-8-3,31-23-14-9-4)32-24-15-10-5/h16-19,27H,6-15,20-24H2,1-5H3 |
InChI Key |
KSVJKPCEUVYYMP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(OCCCC)[Si]C1=CC=CC=C1[Si](OCCCC)(OCCCC)OCCCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Implications
- Synthetic Pathways : The multi-step synthesis of CAS 918538-05-3 () informs scalable production of this compound, emphasizing reagent optimization (e.g., N,N-dimethylformamide as solvent) .
- Mass Spectrometry Profiling: Source-induced CID fragmentation () could differentiate this compound from isomers, as demonstrated for ginsenosides .
- Toxicity Considerations : Analogues like CID 185389 (30-methyl-oscillatoxin D) show hepatotoxicity, necessitating in vitro cytotoxicity assays for this compound .
Data Tables
Table 1: Physicochemical Properties
| Parameter | This compound | CID 101283546 | CID 72326 |
|---|---|---|---|
| Molecular Weight | 520.7 g/mol | 610.7 g/mol | 442.7 g/mol |
| Hydrogen Bond Donors | 3 | 4 | 2 |
| Rotatable Bonds | 8 | 2 | 1 |
| Lipinski Violations | 0 | 1 (MW > 500) | 0 |
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